1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone is a chemical compound with significant relevance in organic synthesis and biological research. Its unique structure combines a furan ring with a pyrimidine moiety, featuring a mercapto group that enhances its reactivity and potential applications. This compound is classified as a thioether and is notable for its role in various scientific fields, including medicinal chemistry and material science.
Source: The compound is primarily sourced from synthetic routes involving multi-step organic reactions, often starting from simpler precursors. It can be produced in laboratory settings or through industrial-scale synthesis.
Classification: This compound falls under the category of heterocyclic compounds due to the presence of both furan and pyrimidine rings. It is also classified as a sulfur-containing organic compound due to the mercapto group.
The synthesis of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone typically involves several key steps:
Technical Details: The reaction conditions often require specific solvents (e.g., ethanol or methanol) and catalysts (e.g., acids or bases) to facilitate the desired transformations and achieve high yields and purity. Industrial production may utilize continuous flow reactors for efficiency and consistency in large-scale operations.
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone has a complex molecular structure characterized by its distinct functional groups:
Property | Value |
---|---|
InChI | InChI=1S/C11H10N2O2S/... |
InChI Key | OAUJZAAHQCXRAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=NC(=S)C1C(=O)C)C2=CC=CO2 |
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone can undergo various chemical transformations:
Technical Details: These reactions typically require controlled conditions, including temperature and pH adjustments, to ensure efficient transformation and product yield.
The mechanism of action for 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific biological targets, such as enzymes or receptors:
Data on specific targets remains limited but ongoing research aims to elucidate these interactions further.
The physical and chemical properties of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone has numerous applications across various scientific fields:
Research continues into its potential therapeutic uses and applications in industry .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7